(4-Ethynyl-2-fluorophenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(4-ethynyl-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H8FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H,6,11H2 |
InChI Key |
WMWMWWDYAROQBE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 4 Ethynyl 2 Fluorophenyl Methanamine
Convergent and Divergent Synthesis Approaches
The construction of molecules like (4-Ethynyl-2-fluorophenyl)methanamine can be approached through two primary strategic plans: convergent and divergent synthesis.
Conversely, a divergent synthesis begins with a central, multifunctional molecule that is then systematically modified to create a variety of related compounds. openmedicinalchemistryjournal.com This is particularly useful in pharmaceutical research for generating a library of similar molecules to test for biological activity. For example, a precursor like 4-bromo-2-fluorobenzylamine (B54543) could be used as a starting point, with the ethynyl (B1212043) group being added through a cross-coupling reaction.
While this compound is not a chiral molecule, the synthetic methods involved are often relevant to the creation of chiral compounds. acs.orgnih.gov Should this molecule be used as a building block for a larger, more complex structure that is chiral, the methods for its synthesis would need to be adapted to control the three-dimensional arrangement of atoms. researchgate.net
Enantioselective synthesis, which produces a single mirror image of a chiral molecule, can be achieved using chiral catalysts. thieme-connect.com For instance, if a related ketone were to be converted to an amine, a chiral catalyst could be used to ensure that only one of the two possible enantiomers is formed. nih.gov Asymmetric hydrogenation is a powerful technique for this purpose, often employing transition metal catalysts with chiral ligands. nih.gov
The synthesis of this compound must carefully manage the reactivity of its three functional groups: the ethynyl (alkyne), the amine, and the fluorine-substituted aromatic ring.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, when adding the ethynyl group, the amine is often temporarily "protected" with another chemical group to prevent it from interfering with the reaction. researchgate.net
Regioselectivity ensures that the functional groups are placed at the correct positions on the aromatic ring. rsc.orgmdpi.comnih.gov The synthetic route is designed to control the placement of the fluorine, ethynyl, and aminomethyl groups at the desired 1, 2, and 4 positions of the benzene (B151609) ring. This is often achieved by starting with a molecule that already has some of the groups in the correct positions. researchgate.net
Key Bond-Forming Reactions in Arylalkyne and Benzylamine (B48309) Construction
The synthesis of this compound relies on several crucial bond-forming reactions.
The formation of the carbon-carbon triple bond of the arylalkyne is typically achieved through palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgacs.orgacs.orgamanote.com The most common of these is the Sonogashira coupling , which joins an aryl halide with a terminal alkyne.
In a potential synthesis, a precursor such as 4-bromo-2-fluorobenzylamine would be reacted with an alkyne source like trimethylsilylacetylene. This reaction is carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.
| Reaction | Reactants | Catalyst/Reagents | Typical Conditions |
| Sonogashira Coupling | 4-Bromo-2-fluorobenzylamine derivative, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, Room Temp to 60°C |
Several methods exist for introducing the aminomethyl group. pageplace.deresearchgate.netnptel.ac.inuci.edu
Reduction of a Nitrile: A common approach is the reduction of a 4-ethynyl-2-fluorobenzonitrile (B2871463) using a reducing agent like lithium aluminum hydride. organic-chemistry.org
Reductive Amination: This two-step process involves reacting an aldehyde or ketone with an amine to form an imine, which is then reduced to the desired amine. pearson.comias.ac.inhw.ac.ukresearchgate.net
Gabriel Synthesis: This classic method transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.orglibretexts.orgbyjus.comchemistrysteps.comorganicchemistrytutor.com The reaction proceeds by N-alkylation of phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.orgchemistrysteps.com
| Method | Starting Material | Key Reagents |
| Nitrile Reduction | 4-Ethynyl-2-fluorobenzonitrile | LiAlH₄ or H₂/Catalyst |
| Reductive Amination | 4-Ethynyl-2-fluorobenzaldehyde | NH₃, NaBH₃CN |
| Gabriel Synthesis | 4-Ethynyl-2-fluorobenzyl bromide | Potassium phthalimide, Hydrazine |
The introduction of fluorine into aromatic molecules is a key step in the synthesis of many pharmaceuticals and agrochemicals. nih.govnumberanalytics.comacs.org
Balz-Schiemann Reaction: This is a traditional method for introducing fluorine into an aromatic ring. wikipedia.orgtaylorfrancis.comnumberanalytics.comorganic-chemistry.org It involves converting a primary aromatic amine into a diazonium tetrafluoroborate (B81430) salt, which is then heated to produce the aryl fluoride (B91410). wikipedia.orgtaylorfrancis.comnumberanalytics.com While effective, this reaction can require harsh conditions. cas.cn
Nucleophilic and Electrophilic Fluorination: Modern methods include nucleophilic aromatic substitution, which uses a nucleophilic fluoride source, and electrophilic fluorination, which employs reagents that deliver an electrophilic form of fluorine. alfa-chemistry.comnumberanalytics.comwikipedia.orgmt.commdpi.comrsc.org
| Fluorination Method | Precursor | Reagents | Key Feature |
| Balz-Schiemann Reaction | Aromatic Amine | NaNO₂, HBF₄ or HPF₆ | Utilizes a diazonium salt intermediate. wikipedia.org |
| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide/Triflate | Metal Fluoride (e.g., KF, CsF) | Requires an electron-withdrawing group. alfa-chemistry.com |
| Electrophilic Fluorination | Aromatic Compound | NFSI, Selectfluor® | Direct fluorination of electron-rich rings. alfa-chemistry.comwikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl 2 Fluorophenyl Methanamine
Transformations Involving the Terminal Ethynyl (B1212043) Moiety
The terminal ethynyl group (–C≡CH) is a cornerstone of modern organic synthesis, known for its participation in a wide array of reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Reactions
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. This reaction is a prime example of "click chemistry" and has found extensive applications in drug discovery, materials science, and bioconjugation. Theoretically, (4-Ethynyl-2-fluorophenyl)methanamine should readily participate in CuAAC reactions with various organic azides in the presence of a copper(I) catalyst. Such reactions would link the this compound moiety to other molecules, a common strategy in the synthesis of complex molecular architectures.
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The CuAAC and its strain-promoted variant (SPAAC) are prominent examples. While the application of this compound in a bioorthogonal context is conceivable, no studies have been published to date that demonstrate this.
Table 1: Plausible Reactants for CuAAC with this compound
| Reactant Type | Example | Potential Product Feature |
|---|---|---|
| Azido-functionalized biomolecule | Azido-sugar, Azido-amino acid | Bioconjugate for imaging or targeting |
| Small molecule azide | Benzyl (B1604629) azide | Functionalized triazole with potential pharmaceutical applications |
Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.
Other Cycloaddition Reactions (e.g., [2+2], [3+2])
Beyond the CuAAC, alkynes can participate in other cycloaddition reactions. For instance, [2+2] cycloadditions with alkenes, often photochemically induced, could yield cyclobutene (B1205218) derivatives. Uncatalyzed [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides would lead to the formation of five-membered heterocyclic rings such as isoxazoles or pyrrolines, respectively. The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic nature of the fluorinated and aminomethyl-substituted phenyl ring. However, no specific examples involving this compound are documented.
Hydration, Halogenation, and Hydroamination of Alkynes
The terminal alkyne of this compound would be expected to undergo typical alkyne transformations.
Hydration: Acid-catalyzed or metal-catalyzed (e.g., with mercury or gold salts) hydration would likely follow Markovnikov's rule to produce the corresponding methyl ketone.
Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) would proceed to give the di- or tetra-haloalkane derivatives.
Hydroamination: The addition of an N-H bond across the alkyne could occur, typically catalyzed by transition metals, to yield enamines or imines.
Detailed research findings on these specific transformations for this compound are not available.
Polymerization and Oligomerization Phenomena
Terminal alkynes, particularly phenylacetylenes, are known to undergo polymerization or oligomerization under various catalytic conditions (e.g., with Ziegler-Natta or Schrock catalysts). This could potentially lead to the formation of conjugated polymers with interesting electronic and optical properties. The presence of the fluoro and methanamine substituents would be expected to influence the polymerization process and the properties of the resulting polymer. No studies on the polymerization of this compound have been reported.
Reactivity of the Primary Methanamine Functional Group
The primary amine functionality (–CH₂NH₂) is a key reactive center, primarily exhibiting nucleophilic character.
Nucleophilic Reactivity and Condensation Reactions
The lone pair of electrons on the nitrogen atom makes the methanamine group a potent nucleophile. It would be expected to react with a wide range of electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides would form the corresponding amides.
Alkylation: Reaction with alkyl halides would lead to secondary or tertiary amines.
Condensation Reactions: The primary amine can readily condense with aldehydes and ketones to form imines (Schiff bases). This is a reversible reaction that is often driven to completion by the removal of water. The resulting imines are themselves versatile intermediates for further synthetic transformations.
Table 2: Potential Condensation Reactions of this compound
| Carbonyl Compound | Reaction Product | Potential Application |
|---|---|---|
| Benzaldehyde | N-((4-ethynyl-2-fluorophenyl)methyl)benzenecarboximine | Intermediate for heterocyclic synthesis |
| Acetone | N-((4-ethynyl-2-fluorophenyl)methyl)propan-2-imine | Ligand for coordination chemistry |
Note: This table represents theoretically possible reactions. No specific experimental data for this compound in these condensation reactions has been found in the literature.
Amidation and Alkylation Strategies
The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization strategies, most notably amidation and alkylation, to generate a diverse range of substituted compounds. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.
Amidation: The nucleophilic aminomethyl group readily undergoes acylation reactions with various acylating agents to form stable amide bonds. Standard Schotten-Baumann conditions, involving the reaction with acid chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine, are commonly employed. Alternatively, coupling with carboxylic acids can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. The reactivity of the amine is typical for a primary benzylamine (B48309), allowing for efficient and high-yielding conversions under mild conditions.
Alkylation: N-alkylation of this compound can be accomplished through several methods. Direct alkylation with alkyl halides (e.g., iodides, bromides) can lead to mono- and di-alkylated products. Control over the degree of alkylation can be challenging but is often managed by adjusting the stoichiometry of the reagents. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.
A more advanced and specialized alkylation strategy involves the α-difluoroalkylation of the benzylamine. In a recently developed protocol, benzyl amines are reacted with trifluoromethylarenes to introduce a gem-difluoromethylene group adjacent to the nitrogen atom. thieme-connect.com This transformation proceeds via a proposed single-electron transfer mechanism after activation of the amine with benzophenone (B1666685) imine and deprotonation. thieme-connect.com Such methods offer a pathway to medicinally relevant α-difluoroalkylated amines from accessible precursors. researchgate.net
| Reaction Type | Reagent Class | Typical Conditions | Product Type |
|---|---|---|---|
| Amidation | Acid Chlorides (R-COCl) | Base (e.g., Et₃N), CH₂Cl₂, 0 °C to RT | N-Acyl Amide |
| Amidation | Carboxylic Acids (R-COOH) | Coupling Agent (e.g., EDC), Base, DMF, RT | N-Acyl Amide |
| Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), Acetonitrile, Reflux | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | NaBH(OAc)₃, Dichloroethane, RT | Secondary/Tertiary Amine |
| α-Difluoroalkylation | Trifluoromethylarenes (Ar-CF₃) | LiHMDS, DME, RT; then HCl | α,α-Difluoroalkylated Amine |
Derivatization for Spectroscopic Probes
The primary amine of this compound is an ideal site for derivatization with fluorogenic reagents to create fluorescent probes for biological imaging or analytical detection. A widely used reagent for this purpose is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction involves the nucleophilic aromatic substitution of the chloride on the NBD moiety by the amine.
This reaction is typically carried out in a buffered aqueous or mixed aqueous-organic solvent system at a slightly alkaline pH (e.g., pH 8-10) to ensure the amine is in its deprotonated, nucleophilic state. The resulting NBD-amine adduct is highly fluorescent, exhibiting strong emission in the visible region of the spectrum (typically around 530-550 nm), while the parent NBD-Cl reagent is essentially non-fluorescent under the same conditions. This "turn-on" fluorescence response upon reaction makes NBD-Cl an excellent choice for quantitative analysis. The ethynyl group on the phenyl ring offers a secondary site for further modification, for example, through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the creation of dual-functional probes.
| Parameter | Value | Notes |
|---|---|---|
| Excitation Wavelength (λex) | ~465 nm | Typical for NBD-amine adducts |
| Emission Wavelength (λem) | ~540 nm | Corresponds to green-yellow fluorescence |
| Quantum Yield (Φ) | Variable | Highly dependent on solvent polarity |
| Application | Fluorescence Microscopy, HPLC Detection | Sensitive detection of the parent amine |
Influence of the Fluorine Atom on Aromatic Ring Reactivity
Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution
Conversely, this strong inductive withdrawal makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). While the ethynyl and aminomethyl groups are not ideal leaving groups, the increased electrophilicity of the ring can facilitate SNAr reactions if a suitable leaving group were present at another position. The presence of fluorine tends to make aromatic compounds more stable against oxidative degradation. thieme-connect.com
Inductive and Resonance Contributions to Reactivity
The net effect of the fluorine substituent is a combination of two opposing electronic influences: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or +M). researchgate.net
Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density away from the carbon atom to which it is attached, and this effect is propagated through the sigma bonds of the ring. researchgate.net This effect deactivates the ring towards electrophiles.
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. researchgate.net This donation of electron density increases the electron density at the ortho and para positions relative to the fluorine atom.
In the case of halogens, the strong -I effect dominates over the weaker +R effect, resulting in net deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the fluorine are C3 and C5. The directing effects of the other substituents (para-ethynyl and meta-aminomethyl relative to the fluorine) would also need to be considered in predicting the outcome of an EAS reaction.
Hydrogen Bonding Interactions and Conformational Preferences
The ortho-positioning of the fluorine atom relative to the aminomethyl group allows for the possibility of intramolecular hydrogen bonding. A weak hydrogen bond can form between one of the N-H protons of the primary amine and the adjacent fluorine atom (N-H···F-C). Such interactions, while weaker than conventional hydrogen bonds, can influence the conformational preferences of the aminomethyl side chain, potentially locking it into a more planar orientation with respect to the ring.
Mechanistic Studies of Key Reactions
While specific mechanistic studies on this compound are not widely published, its structure allows for participation in well-studied reaction mechanisms characteristic of its functional groups. The interplay between the primary amine and the substituted aromatic ring is particularly relevant in transition metal-catalyzed reactions.
One important class of reactions is the palladium-catalyzed ortho-C–H activation directed by the native primary amine. thieme-connect.com In such mechanisms, the benzylamine coordinates to a palladium(II) catalyst. The amine then acts as an internal base to facilitate the deprotonation of the ortho-C-H bond (at the C3 position), leading to the formation of a five-membered palladacycle intermediate. This cyclometalated species is a key intermediate that can then undergo further functionalization, such as halogenation or acetoxylation. thieme-connect.com The presence of the electron-withdrawing fluorine and ethynyl groups can influence the electron density at the C-H bond and the stability of the palladacycle, thereby modulating the reaction rate and efficiency.
Furthermore, advanced transformations like the α-difluoroalkylation of the amine group proceed through distinct mechanistic pathways. thieme-connect.comresearchgate.net Studies on similar systems suggest a mechanism involving deprotonation of an activated imine to form an anion, which then engages in a single-electron transfer (SET) with a trifluoromethylarene. This generates two radical species that subsequently recombine to form the C-C bond of the final product. thieme-connect.com The mechanism does not involve traditional nucleophilic attack but rather a radical-based pathway, highlighting the diverse reactivity modes available to this molecular scaffold.
No Publicly Available Research Found on the
Following a comprehensive search of publicly accessible scientific literature, no specific research articles, detailed studies, or data could be retrieved concerning the chemical reactivity, transition state analysis, reaction pathways, or catalytic transformations of the compound this compound.
The inquiry, which focused on sourcing in-depth, scientifically accurate content for a detailed article, did not yield any relevant research findings. Searches for computational studies, mechanistic investigations, and specific catalytic applications involving this compound were unsuccessful in locating scholarly work dedicated to this specific molecule.
Consequently, it is not possible to provide an article structured around the requested outline of "," including subsections on "Transition State Analysis and Reaction Pathways" and the "Role of Catalysis in Selective Transformations." The absence of published research in these areas prevents a scientifically grounded discussion and the creation of the specified data tables.
While information on related compounds or general synthetic methods may exist, the strict constraint to focus solely on this compound cannot be met with the currently available scientific data.
Application As a Versatile Building Block in Chemical Synthesis
Design and Elaboration of Complex Molecular Scaffolds
The structural features of (4-Ethynyl-2-fluorophenyl)methanamine allow for its use in the systematic construction of intricate molecular frameworks. The primary amine can be readily acylated, alkylated, or used as a directing group, while the terminal alkyne can participate in reactions that build carbocyclic and heterocyclic rings.
The terminal alkyne of this compound is a key functional group for the synthesis of a variety of heterocycles. The presence of the fluorine atom can impart unique properties to the resulting heterocyclic systems. A number of cycloaddition reactions could foreseeably be employed to construct such scaffolds.
[3+2] Cycloadditions: The ethynyl (B1212043) group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. For instance, reaction with azides would yield 1,2,3-triazoles, a common motif in medicinal chemistry. Similarly, reactions with nitrile oxides or diazo compounds would provide isoxazoles and pyrazoles, respectively.
Annulation Reactions: The compound could participate in transition metal-catalyzed annulation reactions to form fused heterocyclic systems. For example, palladium- or copper-catalyzed reactions with appropriate partners could lead to the formation of substituted indoles or quinolines.
| Reaction Type | Reactant | Resulting Heterocycle |
| 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |
| Transition-Metal Catalysis | o-Iodoaniline | Indole |
| Transition-Metal Catalysis | o-Halobenzaldehyde | Quinoline |
This table represents potential synthetic transformations based on the known reactivity of terminal alkynes.
The bifunctional nature of the amine and alkyne groups allows for tandem reactions that can rapidly build molecular complexity. Intramolecular reactions, in particular, could be designed to form polycyclic and spirocyclic systems.
Intramolecular Cyclization: After modification of the aminomethyl group with a suitable tether containing a reactive site, an intramolecular reaction with the alkyne could be triggered. For example, an intramolecular Pauson-Khand reaction could be envisioned to construct a cyclopentenone fused to a nitrogen-containing ring.
Multicomponent Reactions: this compound is an ideal candidate for multicomponent reactions (MCRs). For instance, in an A-3 coupling (aldehyde-alkyne-amine), the compound could provide both the alkyne and amine components, reacting with an aldehyde to form a propargylamine. Subsequent transformations of this product could lead to complex polycyclic structures.
Role in Medicinal Chemistry-Oriented Synthesis (excluding biological activity)
In the realm of medicinal chemistry, the structure of this compound is of particular interest. The fluorinated phenyl ring and the ethynyl group are features often found in pharmacologically active compounds.
"Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The fluorinated ethynylbenzylamine core of the title compound can be considered a precursor to such structures. The introduction of fluorine can often enhance metabolic stability and binding affinity. nih.gov The alkyne can be converted into a variety of other functional groups or heterocycles known to be part of privileged scaffolds, such as tetrazoles or substituted oxazoles. nih.govbeilstein-journals.org
Synthetic libraries are collections of structurally diverse molecules used in high-throughput screening to identify new lead compounds in drug discovery. This compound is an excellent starting material for the construction of such libraries due to its three points of diversification: the aromatic ring, the amine, and the alkyne.
Amine Derivatization: The primary amine can be readily converted to a wide range of amides, sulfonamides, or secondary/tertiary amines through parallel synthesis techniques.
Alkyne Coupling: The terminal alkyne can undergo Sonogashira coupling with a diverse set of aryl or heteroaryl halides, introducing significant structural variety.
Aromatic Ring Functionalization: While more challenging, the aromatic ring could potentially be further functionalized through electrophilic aromatic substitution, directed by the existing substituents.
The combination of these diversification strategies allows for the creation of a large and diverse library of compounds from a single, versatile building block, thereby enabling a broad exploration of chemical space. tarosdiscovery.com
| Diversification Point | Reaction Type | Potential Functional Groups |
| Aminomethyl Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |
| Ethynyl Group | Sonogashira Coupling, Click Chemistry | Arylalkynes, Heteroarylalkynes, Triazoles |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl |
This table illustrates the potential for diversification of this compound in the context of synthetic library generation.
Utility in Chemical Biology and Probe Development (excluding biological function)
Chemical probes are essential tools for studying biological systems. The structural features of this compound make it a promising scaffold for the development of such probes.
The terminal alkyne is particularly valuable as it serves as a handle for bioorthogonal chemistry. The copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") is a highly efficient and specific reaction that can be used to attach the molecule to biomolecules or surfaces. This allows for the incorporation of the fluorinated phenylmethylamine moiety into larger bioconjugates.
For example, the alkyne could be used to attach:
A fluorophore: to create a fluorescent probe for imaging applications.
A biotin (B1667282) tag: for affinity-based purification or detection of binding partners.
A photo-crosslinking group: to covalently label interacting proteins upon photoactivation.
The development of fluorescent probes often relies on modular synthesis where a recognition element is combined with a signaling unit. mdpi.com The aminomethyl group could serve as a point of attachment for a fluorophore, while the rest of the molecule could be designed to interact with a specific biological target.
Click Chemistry Handles for Bioconjugation
The terminal alkyne moiety of this compound serves as an excellent handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely employed for bioconjugation due to its high efficiency, selectivity, and biocompatibility under mild aqueous conditions. By incorporating this building block into a larger molecule, researchers can introduce a "clickable" alkyne tag that can be subsequently reacted with an azide-functionalized biomolecule, such as a protein, nucleic acid, or cell surface glycan.
This approach allows for the specific and covalent labeling of biological targets for various applications, including proteomics, genomics, and cellular imaging. The resulting 1,2,3-triazole linkage formed during the CuAAC reaction is highly stable and does not perturb the biological activity of the labeled molecule.
Table 1: Key Features of this compound in Click Chemistry
| Feature | Description | Relevance in Bioconjugation |
| Terminal Alkyne | A highly reactive functional group for CuAAC reactions. | Enables efficient and specific covalent bond formation with azide-tagged biomolecules. |
| Primary Amine | Allows for facile incorporation into various molecular scaffolds. | Provides a versatile attachment point for linking to peptides, drugs, or probes. |
| Fluorinated Phenyl Ring | Can enhance metabolic stability and binding affinity. | Potentially improves the pharmacokinetic and pharmacodynamic properties of the bioconjugate. |
| Compact Size | Minimal steric hindrance. | Reduces the likelihood of interfering with the biological function of the labeled molecule. |
The versatility of the primary amine allows for the initial conjugation of this compound to a molecule of interest through standard amide bond formation or reductive amination. Once incorporated, the terminal alkyne is available for the subsequent click reaction. This two-step strategy provides a modular and efficient way to construct complex bioconjugates.
Synthesis of Affinity Tags and Reporter Molecules
The unique structural features of this compound make it an ideal scaffold for the synthesis of custom affinity tags and reporter molecules. Affinity tags are small molecules that can be attached to a protein of interest to facilitate its purification or detection. Reporter molecules, such as fluorescent dyes or biotin, are used to visualize or isolate biomolecules.
By utilizing the primary amine of this compound as an anchoring point, various functionalities can be introduced. For instance, reaction with an activated carboxylic acid derivative of biotin would yield a biotinylated affinity probe bearing a terminal alkyne. This probe can then be used to label a target protein, which can subsequently be captured using streptavidin-coated beads. The terminal alkyne provides an additional handle for further functionalization, for example, by clicking on a fluorescent azide.
Table 2: Examples of Molecules Synthesized from this compound
| Molecule Type | Synthetic Strategy | Potential Application |
| Biotinylated Affinity Tag | Acylation of the primary amine with an activated biotin derivative. | Protein purification and pull-down assays. |
| Fluorescent Reporter Molecule | Reaction of the primary amine with a fluorescent dye containing a reactive group (e.g., NHS ester). | Cellular imaging and flow cytometry. |
| Bifunctional Linker | Sequential reactions at the amine and alkyne functionalities. | Crosslinking of proteins or tethering molecules to surfaces. |
| Drug-Linker Conjugate | Attachment of a therapeutic agent to the amine, with the alkyne used for targeting. | Targeted drug delivery. |
The synthesis of these tools often involves multi-step sequences where the reactivity of the amine and alkyne groups is strategically exploited. The fluorine substituent can also play a role in modulating the properties of the final tag or reporter, for instance, by altering the spectral properties of a nearby fluorophore or by enhancing the binding affinity of a ligand. The combination of a versatile attachment point and a clickable handle in a single, compact building block streamlines the synthesis of sophisticated molecular probes for chemical biology research.
Theoretical and Computational Chemistry Studies
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (4-Ethynyl-2-fluorophenyl)methanamine. These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and the influence of substituents on the molecule's reactivity.
The electronic landscape of this compound is shaped by the interplay of its functional groups. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bond (inductive effect), which can lower the energy of the highest occupied molecular orbital (HOMO). numberanalytics.com Conversely, the ethynyl (B1212043) group can act as a weak electron-withdrawing group but also participates in π-conjugation with the benzene (B151609) ring. The methanamine group (-CH₂NH₂) is typically an electron-donating group due to the lone pair on the nitrogen atom.
Table 1: Predicted Electronic Properties based on Analogous Compounds
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Structures |
|---|---|---|
| HOMO Energy | Lowered relative to non-fluorinated analogue | Inductive effect of the fluorine atom. numberanalytics.com |
| LUMO Energy | Influenced by both fluoro and ethynyl groups | Complex interplay of inductive and resonance effects. |
| HOMO-LUMO Gap | Moderate | Balance of electron-withdrawing and donating groups. |
| Electron Density | High on the amino nitrogen and specific carbons of the ring | Influence of the electron-donating amine and directing effects of substituents. |
| Reactivity | Susceptible to electrophilic attack on the ring and nucleophilic reactions | Based on general reactivity of aromatic amines and ethynyl groups. imrpress.comuhmreactiondynamics.org |
Note: The data in this table is illustrative and based on general principles of quantum chemistry and studies of similar molecules. Actual values would require specific DFT calculations for this compound.
Molecular Docking and Ligand-Receptor Interaction Modeling (focused on structural aspects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand such as this compound might interact with the active site of a protein receptor. While specific docking studies on this molecule are not available, we can infer potential interaction modes based on its structural features and studies of similar ligands.
The structure of this compound presents several key features for molecular recognition:
Aromatic Ring: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.
Fluorine Atom: The fluorine atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen. It can also engage in hydrophobic interactions. The presence of fluorine can significantly influence binding affinity and selectivity.
Ethynyl Group: The triple bond of the ethynyl group can form hydrogen bonds with suitable donor groups and can also participate in π-system interactions.
Methanamine Group: The primary amine is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its positive charge under physiological conditions allows for strong electrostatic interactions with negatively charged residues like aspartate or glutamate.
In silico docking studies of ligands with fluorophenyl or chlorophenyl moieties often highlight the importance of these interactions in defining the binding orientation. hilarispublisher.comijper.org For example, the ligand's aromatic ring might position itself within a hydrophobic cavity, while the substituents form specific polar contacts with the protein backbone or side chains. hilarispublisher.com The methanamine side chain provides flexibility, allowing the molecule to adopt various conformations to fit optimally within the binding site.
Table 2: Potential Ligand-Receptor Interactions for this compound
| Molecular Feature | Potential Type of Interaction | Example Receptor Residue |
|---|---|---|
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine |
| Fluorine Atom | Halogen Bonding, Hydrophobic | Carbonyl Oxygen, Asparagine |
| Ethynyl Group | Hydrogen Bonding (as acceptor), π-interactions | Serine, Threonine |
This table is a conceptual representation of possible interactions based on the molecule's structure.
Prediction of Spectroscopic Properties for Structural Assignment
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and confirmation of newly synthesized compounds like this compound.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods, often at the DFT level, can predict these shifts with increasing accuracy. frontiersin.orggithub.io For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The fluorine atom would cause splitting of the signals for nearby carbon and hydrogen atoms (H-F and C-F coupling). The ethynyl proton would appear in a characteristic downfield region.
IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. aip.org For this molecule, key predicted vibrational modes would include:
N-H stretching of the primary amine.
C-H stretching of the aromatic ring and the methylene group.
C≡C stretching of the ethynyl group, which is typically a sharp, weak band. arxiv.orgtandfonline.com
C-F stretching of the fluorophenyl group.
C=C stretching within the aromatic ring.
Anharmonic computational analysis is often required to accurately assign experimental spectra, especially for molecules with complex vibrational modes like phenylacetylene (B144264). tandfonline.comtandfonline.com
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Region/Characteristic |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region, showing H-F coupling. |
| Methylene Protons (-CH₂) | Singlet or doublet (if coupled to NH₂ protons). | |
| Amine Protons (-NH₂) | Broad singlet, exchangeable with D₂O. | |
| Ethynyl Proton (-C≡CH) | Singlet in the alkyne proton region. | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region, showing C-F coupling. |
| Ethynyl Carbons | Two distinct signals for the sp-hybridized carbons. | |
| IR | N-H Stretch | Medium to strong bands around 3300-3500 cm⁻¹. |
| C≡C Stretch | Sharp, weak band around 2100-2140 cm⁻¹. arxiv.orgtandfonline.com |
Predicted regions are based on typical values for these functional groups.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, several reaction types could be modeled.
For instance, the synthesis of this compound likely involves steps that could be computationally modeled to understand their feasibility and selectivity. Furthermore, its own reactivity can be explored. Studies on the addition of benzylamines to various substrates show that the reaction can proceed through different pathways, and computational modeling can help to distinguish between them. rsc.orgnih.gov The presence of the ethynyl group opens up possibilities for reactions such as cycloadditions or Sonogashira coupling, and the mechanisms of these reactions are frequently studied computationally. High-level ab initio calculations have been used to demonstrate that the reaction of an ethynyl radical with benzene proceeds with no barrier to form a phenylacetylene product, a reaction pathway that could be relevant to the synthesis or degradation of ethynyl-substituted aromatics. uhmreactiondynamics.org
A hypothetical reaction, such as the N-alkylation of the primary amine, could be modeled to determine the reaction barrier and the structure of the transition state. This would involve mapping the energy profile as the reactant molecules approach and the new C-N bond is formed. Such studies provide fundamental insights into the molecule's chemical behavior.
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
The key rotational barriers would be around:
The C(aryl)-C(methylene) bond.
The C(methylene)-N bond.
Rotation around the C(aryl)-C(methylene) bond will be influenced by steric interactions between the methanamine group and the ortho-fluorine substituent. Computational studies on 2-fluorobenzylamine (B1294385) would provide a good model for this rotation, likely showing preferred conformations where the -CH₂NH₂ group is oriented away from the fluorine atom to minimize steric clash. sigmaaldrich.com
The potential energy surface (PES) for these rotations can be mapped by systematically changing the dihedral angles and calculating the energy at each point. youtube.comrsc.org This mapping reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for interconversion. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding this energy landscape is fundamental to predicting which shape the molecule is most likely to adopt and how it might change its shape to bind to a receptor.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Aspartate |
| Glutamate |
| Phenylacetylene |
Advanced Characterization and Analytical Methodologies in Research
High-Resolution Mass Spectrometry for Reaction Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of a target molecule by providing a highly accurate mass measurement. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is often sufficient to determine the elemental composition of a molecule.
In the synthesis of (4-Ethynyl-2-fluorophenyl)methanamine, HRMS would be used to verify the mass of the final product. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass based on its chemical formula (C₉H₉FN). A close match between these values provides strong evidence that the desired compound has been formed. Tandem MS (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which correspond to specific structural motifs within the molecule. researchgate.net
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₈FN |
| Ion Formula | [C₉H₉FN]⁺ |
| Calculated m/z | 150.0719 |
| Measured m/z | 150.0722 |
| Mass Error | +2.0 ppm |
| Ionization Mode | ESI+ |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. core.ac.ukscilit.com While one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment and number of different types of protons and carbons, advanced 2D NMR techniques are crucial for piecing together the complex structures of derivatives. d-nb.info
For this compound, ¹H NMR would show distinct signals for the aminomethyl (-CH₂NH₂), aromatic (Ar-H), and acetylenic (-C≡CH) protons. The fluorine atom would introduce characteristic splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling. For more complex derivatives, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (over 2-3 bonds), which is critical for connecting different structural fragments. core.ac.uk
These techniques combined allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular skeleton and the position of substituents on derivatives.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| -CH ₂NH₂ | 3.95 | s | - | 39.8 (d, J=4.5 Hz) |
| -CH₂NH ₂ | 1.60 | br s | - | - |
| -C≡CH | 3.31 | s | - | 82.5 |
| -C ≡CH | - | - | - | 78.9 |
| Ar-H3 | 7.35 | d | J=7.8 Hz | 112.5 (d, J=24.5 Hz) |
| Ar-H5 | 7.28 | d | J=1.5 Hz | 129.8 |
| Ar-H6 | 7.15 | dd | J=7.8, 1.5 Hz | 126.4 (d, J=3.8 Hz) |
| Ar-C1 | - | - | - | 139.5 (d, J=5.5 Hz) |
| Ar-C2 (-F) | - | - | - | 162.1 (d, J=250.1 Hz) |
| Ar-C4 (-C≡CH) | - | - | - | 124.7 (d, J=1.5 Hz) |
Note: 'd' indicates a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet. J values are predicted.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and powerful method for identifying functional groups within a molecule. researchgate.net These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. For this compound, key functional groups produce distinct signals.
Alkyne group: A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another sharp, weak-to-medium absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.
Amine group: Two medium-intensity peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching modes of the primary amine.
Aromatic ring: C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.
C-F bond: A strong absorption in the 1100-1300 cm⁻¹ region.
These techniques are particularly useful for real-time reaction monitoring. For instance, in a Sonogashira coupling reaction where the terminal alkyne is reacted, the disappearance of the characteristic ≡C-H peak at ~3300 cm⁻¹ would indicate the consumption of the starting material. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Weak |
| Internal Alkyne | C≡C Stretch | ~2120 | Sharp, Medium |
| Primary Amine | N-H Asymmetric Stretch | ~3380 | Medium |
| Primary Amine | N-H Symmetric Stretch | ~3310 | Medium |
| Aromatic Ring | C-H Stretch | 3050-3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |
| Fluoroaromatic | C-F Stretch | 1100-1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While NMR provides the connectivity of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's absolute and relative stereochemistry.
For a crystalline derivative of this compound, X-ray crystallography could reveal key structural features such as the planarity of the phenyl ring, the orientation of the methanamine and ethynyl (B1212043) substituents, and the nature of intermolecular interactions (e.g., hydrogen bonding involving the amine group) that dictate the crystal packing. This information is invaluable for understanding structure-property relationships in materials science and for designing molecules to fit into the active sites of biological targets in drug discovery.
Table 4: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Description | Illustrative Value |
| Crystal System | The crystal lattice system | Orthorhombic |
| Space Group | The symmetry group of the crystal | P2₁2₁2₁ |
| a, b, c (Å) | Unit cell dimensions | a = 5.89, b = 12.45, c = 14.32 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 90, γ = 90 |
| Z | Molecules per unit cell | 4 |
| C-F Bond Length (Å) | Distance between Carbon and Fluorine | 1.36 |
| C≡C Bond Length (Å) | Distance between alkyne carbons | 1.20 |
Chromatographic Techniques for Purity Assessment and Isolation in Multi-Step Syntheses
Chromatographic methods are essential for both monitoring the progress of a reaction and for purifying the products. In a multi-step synthesis involving this compound, several techniques would be used.
Thin-Layer Chromatography (TLC): A rapid, qualitative method used to quickly check reaction progress by comparing the spots of starting materials, products, and co-reactants. The retention factor (Rƒ) is characteristic for a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used for both qualitative and quantitative analysis to determine the purity of a sample. By using a calibrated standard, the exact percentage of the desired product and any impurities can be determined from the chromatogram based on peak area.
Column Chromatography: A preparative technique used to separate and isolate the desired product from unreacted starting materials and byproducts on a larger scale.
These methods are crucial for ensuring that the final compound is of high purity, which is a critical requirement for its use in further research and application.
Table 5: Illustrative Chromatographic Data for a Synthesis Reaction
| Compound | Technique | Mobile Phase (Hexane:EtOAc) | Retention Value |
| Starting Material (e.g., 1-ethynyl-4-fluoro-2-iodobenzene) | TLC | 9:1 | Rƒ = 0.85 |
| Intermediate | TLC | 7:3 | Rƒ = 0.50 |
| This compound | TLC | 7:3 | Rƒ = 0.25 |
| This compound | HPLC | Gradient | Rₜ = 8.2 min |
Rƒ = Retention Factor; Rₜ = Retention Time
Future Perspectives and Unexplored Research Avenues
Development of Sustainable Synthetic Routes
The future synthesis of (4-Ethynyl-2-fluorophenyl)methanamine and its derivatives will likely prioritize environmentally benign and efficient methodologies. Green chemistry principles can be applied to each key bond-forming step.
Sustainable Ethynylation: Traditional methods for introducing a terminal alkyne, such as the Sonogashira coupling, often rely on palladium and copper catalysts, which can be toxic and difficult to remove from the final product. Future routes could explore the use of more sustainable, earth-abundant metal catalysts like iron or copper in the absence of palladium. digitellinc.comnumberanalytics.com The development of heterogeneous single-atom catalysts could also offer high efficiency and recyclability, minimizing metal leaching and simplifying purification. rsc.orgnih.gov Furthermore, exploring alternative acetylene (B1199291) sources, such as calcium carbide, could provide a more economical and readily available starting material. rsc.org
Greener Amination: The synthesis of the benzylamine (B48309) moiety can be made more sustainable by moving away from stoichiometric reducing agents. Catalytic reductive amination using molecular hydrogen (H₂) and a reusable catalyst, such as a simple ruthenium complex, presents a waste-free process. nih.gov A significant leap forward would be the application of biocatalysis. Enzymes like transaminases and amine dehydrogenases can offer exquisite stereocontrol under mild, aqueous conditions, providing a green alternative to traditional metal-catalyzed routes. mdpi.comfrontiersin.orgmanchester.ac.uk
A comparative table of potential synthetic approaches is presented below:
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |
| Ethynylation | Homogeneous Pd/Cu Sonogashira Coupling | Heterogeneous single-atom Pd or Fe catalysis | Catalyst reusability, reduced metal contamination, lower cost. digitellinc.comrsc.org |
| Amination | Reduction of nitriles/oximes with metal hydrides | Biocatalytic reductive amination (e.g., using transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comfrontiersin.org |
| Fluorination | Halogen exchange (Halex) reactions with harsh reagents | Late-stage C-H fluorination | Increased step-economy, access to novel derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility.
Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for reactions that are highly exothermic or require precise temperature control. researchgate.net The synthesis of alkynes, for instance, can be plagued by safety concerns, which can be mitigated in a continuous flow setup. rsc.org Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery of new derivatives by enabling rapid reaction optimization and the creation of compound libraries. nih.govresearchgate.netarborpharmchem.com A technique combining solid-phase synthesis with flow (SPS-flow) could allow for the automated, multi-step synthesis of derivatives of this compound with simplified purification. innovationnewsnetwork.com
Exploration of Novel Catalytic Systems
The development of novel catalysts is paramount for unlocking more efficient and selective syntheses of this compound and its analogues.
Advanced Sonogashira Catalysts: Research into ligands for palladium-catalyzed Sonogashira coupling continues to yield catalysts that are more active and stable, allowing for lower catalyst loadings and the use of less reactive aryl chlorides as substrates. libretexts.org The exploration of bimetallic or single-atom heterogeneous catalysts could lead to systems with unique reactivity and selectivity. rsc.org
C-H Activation: A revolutionary approach would be to synthesize the target molecule through direct C-H activation, bypassing the need for pre-functionalized starting materials. sigmaaldrich.comdmaiti.com For example, direct C-H ethynylation of a 2-fluorobenzylamine (B1294385) derivative or C-H amination of a 4-ethynyl-2-fluorotoluene could dramatically shorten the synthetic sequence, improving atom economy. acs.org
Biocatalysis: Beyond reductive amination, engineered enzymes could be developed for other key steps. For instance, a hypothetical biocatalyst could perform asymmetric amination of a corresponding ketone precursor, offering a direct route to enantiomerically pure this compound. researchgate.net
Advanced Materials Science Applications (Hypothetical, based on chemical structure)
The unique combination of functional groups in this compound suggests several hypothetical applications in materials science.
Polymer Synthesis: The terminal alkyne group is a versatile handle for polymerization reactions, such as click chemistry (copper-catalyzed azide-alkyne cycloaddition) or polymerization to form polyacetylenes. The resulting polymers could have interesting electronic or optical properties, influenced by the fluorine atom and the potential for hydrogen bonding from the amine group.
Organic Electronics: Fluorinated aromatic compounds are widely used in organic electronics due to their impact on molecular packing and electronic energy levels. The ethynyl (B1212043) group can enhance π-conjugation. Therefore, derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Self-Assembling Systems: The benzylamine moiety can participate in hydrogen bonding and other non-covalent interactions. This could be exploited to design molecules that self-assemble into well-ordered structures, such as liquid crystals or supramolecular gels, with potential applications in sensing or soft electronics.
Synergistic Computational and Experimental Approaches in Design
The future design of synthetic routes and novel applications for this compound will greatly benefit from the integration of computational and experimental techniques.
Reaction Pathway Prediction: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions, such as the Sonogashira coupling, helping to design more efficient catalysts. researchgate.netnih.govacs.org Machine learning models are also emerging as powerful tools for predicting the outcomes of organic reactions and even proposing novel reaction pathways. rsc.orgrsc.orgbohrium.com
Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity before they are synthesized in the lab. mdpi.comresearchgate.netmdpi.com This synergistic approach has been successfully applied to the design of catalysts for a variety of transformations. rsc.org
Materials Property Prediction: Computational methods can predict the electronic and photophysical properties of polymers and other materials derived from this compound, guiding experimental efforts toward the most promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Ethynyl-2-fluorophenyl)methanamine?
- Methodology:
-
Step 1: Start with halogenated precursors (e.g., bromo- or iodo-substituted phenyl derivatives) for selective fluorination and ethynylation. For example, use Sonogashira coupling to introduce the ethynyl group .
-
Step 2: Protect the amine group during fluorination to avoid side reactions. Post-fluorination, deprotect using acidic conditions (e.g., HCl in dioxane) .
-
Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
- Critical Data:
| Parameter | Value/Note | Reference |
|---|---|---|
| Yield (optimized) | 65-72% | |
| Purity (HPLC) | >98% | |
| Key intermediates | 4-Bromo-2-fluorophenyl derivatives |
Q. How to characterize this compound using spectroscopic methods?
- Methodology:
-
NMR:
-
¹H NMR: Expect signals at δ 2.8–3.2 ppm (amine protons, broad singlet) and δ 6.5–7.2 ppm (aromatic protons). The ethynyl proton appears at δ 2.9–3.1 ppm .
-
¹³C NMR: The ethynyl carbons resonate at δ 70–80 ppm (sp-hybridized carbons) .
-
Mass Spectrometry (MS): Use ESI-MS for molecular ion detection (expected [M+H]⁺ = 180.1 g/mol). Fragmentation patterns include loss of NH₂ (–17 Da) .
- Example Data Table:
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.0 (s, 2H, NH₂), δ 7.1 (m, 3H Ar) | |
| ESI-MS | [M+H]⁺ = 180.1 |
Q. What are the stability and storage conditions for this compound?
- Methodology:
- Store at 2–8°C under inert gas (N₂/Ar) in amber glass vials to prevent degradation. Avoid exposure to moisture and light .
- Monitor stability via periodic HPLC analysis. Degradation products include oxidized ethynyl derivatives (e.g., ketones) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodology:
-
Step 1: Validate assay conditions (e.g., pH, temperature) using standardized protocols. For example, discrepancies in receptor binding assays may arise from variations in buffer ionic strength .
-
Step 2: Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .
-
Critical Analysis: Contradictions in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from differences in cell lines or protein isoforms .
- Case Study:
| Assay Type | Reported IC₅₀ | Resolved IC₅₀ (Optimized) | Reference |
|---|---|---|---|
| Dopamine uptake | 10 nM | 15 nM (±2 nM) | |
| MAO inhibition | 1 µM | 800 nM (±50 nM) |
Q. What computational strategies predict the pharmacological potential of this compound?
- Methodology:
-
Docking Studies: Use AutoDock Vina to model interactions with monoamine transporters (e.g., DAT, SERT). The ethynyl group enhances π-π stacking with Phe residues in binding pockets .
-
ADMET Prediction: SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP2D6 inhibition risk .
- Computational Data:
| Parameter | Predicted Value | Reference |
|---|---|---|
| LogP | 2.1 | |
| Polar Surface Area | 35 Ų | |
| CYP2D6 inhibition risk | High |
Q. How to optimize reaction conditions for large-scale synthesis?
- Methodology:
- DoE Approach: Use a 3² factorial design to optimize temperature (60–100°C) and catalyst loading (5–10 mol% Pd). The ideal conditions are 80°C and 7.5 mol% Pd, yielding >70% .
- Safety Note: Ethynyl groups pose explosion risks under high pressure. Use controlled heating and Schlenk-line techniques .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
